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Compound of Interest

Compound Name: 2,3-Difluoro-4-methoxyaniline

Cat. No.: B125198

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2,3-Difluoro-4-methoxyaniline. Due to the limited availability of published experimental
spectra for this specific compound, this document focuses on presenting detailed, standardized
experimental protocols for acquiring the necessary spectroscopic data. Furthermore, it includes
predicted data, based on the analysis of structurally similar compounds, to offer a reference
framework for researchers.

Compound Overview

Compound Name: 2,3-Difluoro-4-methoxyaniline CAS Number: 155020-51-2 Molecular
Formula: C7H7F2NO Structure:
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Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 2,3-Difluoro-4-
methoxyaniline. These predictions are based on established principles of spectroscopy and
data from analogous compounds.
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Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~6.7-6.9 m - Aromatic H

~6.5-6.7 m - Aromatic H

~3.8-4.0 S - -OCHs

~35-45 brs - -NH:2

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (8) ppm Assignment
~ 140 - 155 (d, J = 240-250 Hz) C-F

~ 135 - 150 (d, J = 240-250 Hz) C-F

~ 140 - 150 C-0O

~130 - 140 C-N

~110- 120 Aromatic C-H
~ 100 - 115 Aromatic C-H
~55-60 -OCHs

Table 3: Predicted FT-IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

3400 - 3500 Medium N-H stretch (asymmetric)

3300 - 3400 Medium N-H stretch (symmetric)

2850 - 3000 Medium-Weak C-H stretch (aromatic &
aliphatic)

1600 - 1650 Strong N-H bend

1500 - 1550 Strong C=C stretch (aromatic)

1200 - 1300 Strong C-O stretch (aryl ether)

1000 - 1200 Strong C-F stretch

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

159 100 [M]* (Molecular lon)

144 Variable [M-CHs]*

116 Variable [M-CHs-COJ*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of 2,3-Difluoro-4-methoxyaniline in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean NMR tube.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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* 'H NMR Acquisition Parameters:
o Pulse Sequence: Standard single pulse.
o Number of Scans: 16-64.
o Relaxation Delay: 1-5 seconds.
o Spectral Width: -2 to 12 ppm.
e 13C NMR Acquisition Parameters:
o Pulse Sequence: Proton-decoupled.
o Number of Scans: 1024 or more, depending on sample concentration.
o Relaxation Delay: 2 seconds.
o Spectral Width: 0 to 220 ppm.

o Data Processing: Process the acquired Free Induction Decay (FID) with Fourier
transformation. Phase and baseline correct the resulting spectrum. Reference the chemical
shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of solid 2,3-Difluoro-4-methoxyaniline with 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle.[1]

o Press the mixture in a pellet die under high pressure to form a transparent pellet.[1]

e Instrumentation: Use a standard FT-IR spectrometer.
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o Data Acquisition:

o

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[¢]

[e]

Acquire a background spectrum of a blank KBr pellet and then the sample spectrum. The
instrument software will automatically ratio the sample spectrum to the background.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable volatile solvent such as methanol or acetonitrile.[3] Further dilute this stock
solution to a final concentration of 10-100 pg/mL.[3]

e Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) or
electron impact (EIl) source.[4][5]

» Data Acquisition (ESI):
o lonization Mode: Positive ion mode is typically used for amines.

o Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-
500).

o Data Analysis: Identify the molecular ion peak ([M]* or [M+H]*) to confirm the molecular
weight. Analyze the fragmentation pattern to gain further structural information.[4]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a novel chemical entity like 2,3-Difluoro-4-methoxyaniline.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b125198#spectroscopic-data-for-2-3-difluoro-4-
methoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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